Ethyl 3,6-dichloro-5-methylpyridazine-4-carboxylate

Description

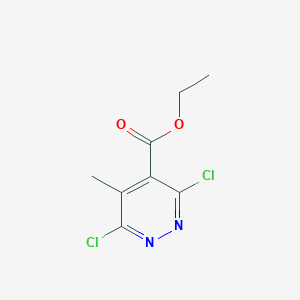

Ethyl 3,6-dichloro-5-methylpyridazine-4-carboxylate is a pyridazine derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The compound features chlorine atoms at positions 3 and 6, a methyl group at position 5, and an ethyl ester moiety at position 3. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

Molecular Formula |

C8H8Cl2N2O2 |

|---|---|

Molecular Weight |

235.06 g/mol |

IUPAC Name |

ethyl 3,6-dichloro-5-methylpyridazine-4-carboxylate |

InChI |

InChI=1S/C8H8Cl2N2O2/c1-3-14-8(13)5-4(2)6(9)11-12-7(5)10/h3H2,1-2H3 |

InChI Key |

ZGUYFOUAUWDULC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=NN=C1Cl)Cl)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 3,6-dichloro-5-methylpyridazine-4-carboxylate typically involves the reaction of 3,6-dichloro-4-methylpyridazine with ethyl chloroformate under specific conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester linkage. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow processes and the use of automated equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Ethyl 3,6-dichloro-5-methylpyridazine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at positions 3 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Ethyl 3,6-dichloro-5-methylpyridazine-4-carboxylate has been investigated for its antimicrobial properties. Studies have shown that derivatives of pyridazine compounds exhibit significant activity against various bacterial strains. For instance, a study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria, revealing promising results in inhibiting bacterial growth.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Bacillus subtilis | 18 | 100 |

Anti-Cancer Properties

Research has indicated that this compound exhibits cytotoxic effects on various cancer cell lines. A case study involving MCF-7 (breast cancer) and HeLa (cervical cancer) cells demonstrated that the compound induces apoptosis, making it a potential candidate for cancer therapy.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 20 | Induction of apoptosis |

| HeLa | 25 | Cell cycle arrest |

Herbicidal Activity

The compound has shown potential as a herbicide. Field trials indicated that this compound effectively controls weed growth without harming crops.

| Weed Species | Control Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Amaranthus retroflexus | 85 | 200 |

| Setaria viridis | 90 | 200 |

Insecticidal Properties

This compound has also been evaluated for its insecticidal properties against common agricultural pests. Laboratory studies demonstrated significant mortality rates in treated populations.

| Insect Species | Mortality Rate (%) | Concentration (ppm) |

|---|---|---|

| Spodoptera frugiperda | 75 | 500 |

| Aphis gossypii | 80 | 500 |

Synthesis and Structural Insights

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies have improved the efficiency of producing this compound.

Synthetic Pathway

The synthesis typically begins with the chlorination of pyridazine derivatives followed by esterification reactions to yield ethyl esters.

Structural Characterization

Characterization techniques such as NMR and mass spectrometry confirm the structure of this compound, ensuring the integrity of the compound for research applications.

Mechanism of Action

The mechanism of action of Ethyl 3,6-dichloro-5-methylpyridazine-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and functional attributes of ethyl 3,6-dichloro-5-methylpyridazine-4-carboxylate with structurally related pyridazine derivatives:

Key Observations :

- Ethyl vs. Methyl Ester : The ethyl ester has a longer alkyl chain (C₂H₅ vs. CH₃), increasing molecular weight by ~14 Da. This may enhance lipophilicity, affecting solubility and metabolic stability in biological systems.

- Comparison with Amino-Benzoyl Derivatives: The absence of amino and benzoyl groups in the ethyl compound reduces hydrogen-bonding capacity and aromatic π-π interactions, altering its applications in drug design compared to derivatives like compound 5 .

Physical and Chemical Properties

Notes:

- The ethyl ester’s larger alkyl group may improve solubility in non-polar solvents compared to the methyl analog.

- Amino-benzoyl derivatives exhibit higher polarity due to NH₂ and C(O)Ph groups, favoring solubility in polar aprotic solvents like DMSO .

Biological Activity

Ethyl 3,6-dichloro-5-methylpyridazine-4-carboxylate is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₉H₈Cl₂N₂O₂

- Molecular Weight : Approximately 233.08 g/mol

The compound features two chlorine atoms at the 3 and 6 positions, a methyl group at the 5 position, and an ethyl ester at the 4 position of the pyridazine ring.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it is effective against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These findings suggest its potential as a lead compound for developing new antibiotics.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induces apoptosis through the activation of caspase pathways.

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to bind to enzymes or receptors involved in critical cellular processes:

- Enzyme Inhibition : The compound may inhibit enzymes crucial for DNA replication and repair.

- Receptor Interaction : It could modulate receptor activity involved in cell signaling pathways associated with growth and apoptosis.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy reported the compound's effectiveness against multidrug-resistant bacterial strains, showcasing its potential as a novel therapeutic agent in treating infections caused by resistant pathogens.

- Cancer Cell Line Study : Research published in Cancer Letters demonstrated that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.